molecular formula C37H36N2O2 B15161047 Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate CAS No. 142017-37-6

Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate

Katalognummer: B15161047
CAS-Nummer: 142017-37-6
Molekulargewicht: 540.7 g/mol
InChI-Schlüssel: HDTKTNMUHXBIJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate is a complex organic compound with the molecular formula C37H36N2O2 and a molecular weight of 540.69 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and amino groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often require elevated temperatures and an acidic or basic environment to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amino groups allow it to form stable complexes with these targets, potentially modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate stands out due to its multiple aromatic rings and amino groups, which confer unique chemical and biological properties. Its complex structure allows for diverse interactions and applications, making it a valuable compound in various fields of research .

Eigenschaften

CAS-Nummer

142017-37-6

Molekularformel

C37H36N2O2

Molekulargewicht

540.7 g/mol

IUPAC-Name

ethyl 3,5-bis(3-methyl-N-(3-methylphenyl)anilino)benzoate

InChI

InChI=1S/C37H36N2O2/c1-6-41-37(40)30-23-35(38(31-15-7-11-26(2)19-31)32-16-8-12-27(3)20-32)25-36(24-30)39(33-17-9-13-28(4)21-33)34-18-10-14-29(5)22-34/h7-25H,6H2,1-5H3

InChI-Schlüssel

HDTKTNMUHXBIJC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=CC(=C1)N(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C)N(C4=CC=CC(=C4)C)C5=CC=CC(=C5)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.